Cas no 155073-46-4 ((±)16(17)-EpDPA)

(±)16(17)-EpDPA 化学的及び物理的性質
名前と識別子
-
- 4,7,10,13-Pentadecatetraenoic acid, 15-[3-(2-pentenyl)oxiranyl]-, [2α(4Z,7Z,10Z,13Z),3α(Z)]- (9CI)
- 4,7,10,13-Pentadecatetraenoic acid, 15-[3-(2-pentenyl)oxiranyl]-, [2α(4Z,7Z,10Z,13Z),3α(Z)]-(±)- (ZCI)
- rel-(4Z,7Z,10Z,13Z)-15-[(2R,3S)-3-(2Z)-2-Penten-1-yl-2-oxiranyl]-4,7,10,13-pentadecatetraenoic acid (ACI)
- 16,17-Epoxydocosapentaenoic acid
- cis-16(17)-Epdpe
- (+/-)16(17)-EpDPA
- 155073-46-4
- ( inverted exclamation markA)16(17)-EpDPA
- AKOS040755698
- SR-01000946830-1
- SR-01000946830
- (??)16(17)-EpDPA
- (±)16(17)-EpDPA
-
- インチ: 1S/C22H32O3/c1-2-3-14-17-20-21(25-20)18-15-12-10-8-6-4-5-7-9-11-13-16-19-22(23)24/h3,5-8,11-15,20-21H,2,4,9-10,16-19H2,1H3,(H,23,24)/b7-5-,8-6-,13-11-,14-3-,15-12-/t20-,21+/m1/s1
- InChIKey: BCTXZWCPBLWCRV-QCAYAECISA-N
- ほほえんだ: C([C@@H]1O[C@@H]1C/C=C\CC)/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O
計算された属性
- せいみつぶんしりょう: 344.23514488g/mol
- どういたいしつりょう: 344.23514488g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 25
- 回転可能化学結合数: 14
- 複雑さ: 497
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 5
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.3
- トポロジー分子極性表面積: 49.8Ų
(±)16(17)-EpDPA 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66630-500ug |
(±)16(17)-EpDPA |
155073-46-4 | 98% | 500ug |
¥7184.00 | 2023-09-08 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T37235-500 μg |
(±)16(17)-EpDPA |
155073-46-4 | 500μg |
¥7983.00 | 2023-04-08 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T37235-1mg |
(±)16(17)-EpDPA |
155073-46-4 | 1mg |
2023-09-08 | |||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T37235-50 μg |
(±)16(17)-EpDPA |
155073-46-4 | 50μg |
¥953.00 | 2023-04-08 | ||
Larodan | 12-2205-39-100ug |
16,17-epoxy-4(Z),7(Z),10(Z),13(Z),19(Z)-docosapentaenoic acid |
155073-46-4 | >90% | 100ug |
€192.00 | 2023-09-19 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66630-100ug |
(±)16(17)-EpDPA |
155073-46-4 | 98% | 100ug |
¥1678.00 | 2023-09-08 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T37235-500μg |
(±)16(17)-EpDPA |
155073-46-4 | 500μg |
¥ 7983 | 2023-09-08 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T37235-50μg |
(±)16(17)-EpDPA |
155073-46-4 | 50μg |
¥ 953 | 2023-09-08 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T37235-100 μg |
(±)16(17)-EpDPA |
155073-46-4 | 100μg |
¥1799.00 | 2023-04-08 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66630-50ug |
(±)16(17)-EpDPA |
155073-46-4 | 98% | 50ug |
¥888.00 | 2023-09-08 |
(±)16(17)-EpDPA 関連文献
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
(±)16(17)-EpDPAに関する追加情報
Introduction to (±)16(17)-EpDPA (CAS No. 155073-46-4)
The compound (±)16(17)-EpDPA (Chemical Abstracts Service Number: 155073-46-4) is a significant molecule in the field of chemobiology, particularly noted for its structural and functional properties. This enantiomerically pure derivative has garnered attention due to its potential applications in pharmaceutical research and drug development. The unique stereochemistry of (±)16(17)-EpDPA makes it a valuable tool for studying the mechanisms of various biological processes, including signal transduction and metabolic pathways.
In recent years, the study of epoxy derivatives has seen considerable advancements, with compounds like (±)16(17)-EpDPA being at the forefront of these explorations. The epoxy group in this molecule is particularly intriguing, as it can participate in various chemical reactions, making it a versatile intermediate in synthetic chemistry. This feature has been exploited in the development of novel therapeutic agents targeting specific diseases.
One of the most compelling aspects of (±)16(17)-EpDPA is its role in modulating cellular processes. Research has demonstrated that this compound can interact with intracellular receptors, leading to changes in gene expression and protein phosphorylation. These interactions are critical for understanding how cells respond to external stimuli and how dysregulation of these processes can lead to pathological conditions.
The pharmacological potential of (±)16(17)-EpDPA has been explored in several preclinical studies. Notably, its ability to inhibit certain kinases has shown promise in the treatment of inflammatory diseases and cancer. By targeting specific enzymatic pathways, (±)16(17)-EpDPA may offer a new approach to modulate disease progression without the side effects associated with traditional therapeutics.
Furthermore, the structural analogs of (±)16(17)-EpDPA have been synthesized and studied for their enhanced bioactivity. These derivatives often exhibit improved solubility and reduced toxicity, making them more suitable for clinical applications. The development of such analogs highlights the importance of (±)16(17)-EpDPA as a scaffold for drug discovery.
In the context of molecular biology, (±)16(17)-EpDPA serves as a valuable probe for understanding the function of epoxy metabolites in vivo. Studies using this compound have provided insights into how these molecules are processed by enzymes and how they interact with cellular components. This knowledge is crucial for designing drugs that can effectively mimic or interfere with natural epoxy intermediates.
The synthesis of (±)16(17)-EpDPA also represents a significant achievement in organic chemistry. The stereocontrolled preparation of this enantiomerically pure compound requires sophisticated methodologies, including asymmetric synthesis and chiral resolution techniques. These advancements not only contribute to the availability of (±)16(17)-EpDPA for research purposes but also enhance our understanding of synthetic strategies for complex molecules.
As research continues to evolve, the applications of (±)16(17)-EpDPA are expected to expand. The integration of computational modeling and high-throughput screening techniques will likely accelerate the discovery of new derivatives with improved pharmacological properties. This interdisciplinary approach underscores the importance of collaboration between chemists, biologists, and pharmacologists in harnessing the potential of compounds like (±)16(17)-EpDPA.
In conclusion, (±)16(17)-EpDPA (CAS No. 155073-46-4) is a multifaceted compound with significant implications in chemobiology and drug development. Its unique structural features and biological activities make it a promising candidate for further research and therapeutic applications. As our understanding of its mechanisms continues to grow, so too will its role in advancing medical science.
155073-46-4 ((±)16(17)-EpDPA) 関連製品
- 2253639-90-4(Methyl 1-methyl-3,4-dihydro-2H-quinoxaline-6-carboxylate;hydrochloride)
- 1105209-78-6(N-(6-{[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]sulfanyl}pyridazin-3-yl)acetamide)
- 2228558-90-3(tert-butyl 3-(1-cyano-3-oxocyclobutyl)morpholine-4-carboxylate)
- 50538-78-8((1S,3S)-3-methylcyclohexan-1-ol)
- 897624-23-6(N-{2-methyl-4-oxo-4H-pyrido1,2-apyrimidin-3-yl}cyclohexanecarboxamide)
- 893979-42-5(2,4-difluoro-N-(3-{3-methylimidazo2,1-b1,3thiazol-6-yl}phenyl)benzamide)
- 132974-83-5(2-Pyrrolidinone, 5-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-, (5S)-)
- 1443345-41-2(2-[(5-bromo-2-methoxyphenoxy)methyl]-1,3-dioxolane)
- 121895-18-9(Norleucine, 6-hydroxy-, methyl ester, hydrochloride (9CI))
- 1192141-66-4(Gold, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene]chloro-)


